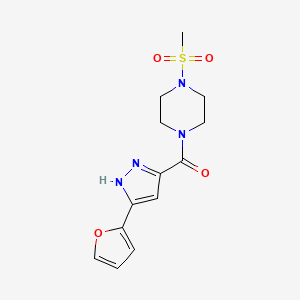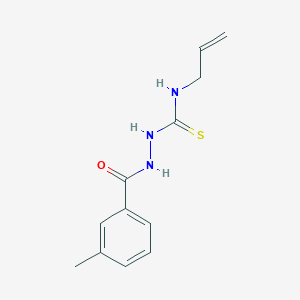
2-(Methylamino)ethane-1-sulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylamino)ethane-1-sulfonamide hydrochloride, also known as MES, is a sulfonic acid compound that is commonly used in scientific research. It is a zwitterionic buffer that has a pKa of 7.1 and is used to maintain the pH of solutions in biological and biochemical experiments. MES is a versatile buffer that is used in a variety of applications, including protein purification, enzyme assays, and electrophoresis.
作用機序
2-(Methylamino)ethane-1-sulfonamide hydrochloride acts as a buffer by accepting or donating protons to maintain the pH of a solution. It is a zwitterionic buffer, which means that it has both positive and negative charges. This allows it to maintain a stable pH over a wide range of conditions. 2-(Methylamino)ethane-1-sulfonamide hydrochloride is particularly effective in maintaining a pH of 6.0-7.5, which is the pH range of many biological and biochemical experiments.
Biochemical and Physiological Effects
2-(Methylamino)ethane-1-sulfonamide hydrochloride has been shown to have no significant physiological effects on cells or tissues. It is non-toxic and does not interfere with the normal functioning of cells. However, it is important to note that 2-(Methylamino)ethane-1-sulfonamide hydrochloride can affect the activity of enzymes and other proteins that are sensitive to changes in pH. Therefore, it is important to carefully control the pH of solutions when using 2-(Methylamino)ethane-1-sulfonamide hydrochloride in experiments.
実験室実験の利点と制限
2-(Methylamino)ethane-1-sulfonamide hydrochloride has several advantages over other buffers. It has a pKa of 7.1, which is close to the physiological pH of 7.4, making it an ideal buffer for biological and biochemical experiments. It is also a zwitterionic buffer, which allows it to maintain a stable pH over a wide range of conditions. Additionally, 2-(Methylamino)ethane-1-sulfonamide hydrochloride is non-toxic and does not interfere with the normal functioning of cells.
However, there are some limitations to using 2-(Methylamino)ethane-1-sulfonamide hydrochloride in lab experiments. It is not effective at maintaining a pH below 6.0 or above 7.5, which limits its use in experiments that require a more acidic or alkaline pH. Additionally, 2-(Methylamino)ethane-1-sulfonamide hydrochloride can interfere with the activity of some enzymes and proteins that are sensitive to changes in pH. Therefore, it is important to carefully control the pH of solutions when using 2-(Methylamino)ethane-1-sulfonamide hydrochloride in experiments.
将来の方向性
There are several future directions for research involving 2-(Methylamino)ethane-1-sulfonamide hydrochloride. One area of interest is the study of the effects of 2-(Methylamino)ethane-1-sulfonamide hydrochloride on the activity of enzymes and proteins. This could help to identify potential interactions between 2-(Methylamino)ethane-1-sulfonamide hydrochloride and other compounds that could affect the results of experiments.
Another area of interest is the development of new buffers that are more effective at maintaining a stable pH over a wider range of conditions. This could help to improve the accuracy and reliability of experiments that require precise control of pH.
Finally, there is a need for more research on the effects of 2-(Methylamino)ethane-1-sulfonamide hydrochloride on cells and tissues. This could help to identify potential toxic effects of 2-(Methylamino)ethane-1-sulfonamide hydrochloride and improve our understanding of its safety profile.
Conclusion
In conclusion, 2-(Methylamino)ethane-1-sulfonamide hydrochloride is a versatile buffer that is widely used in scientific research. It is effective at maintaining a stable pH over a wide range of conditions and is non-toxic to cells and tissues. However, it is important to carefully control the pH of solutions when using 2-(Methylamino)ethane-1-sulfonamide hydrochloride in experiments to avoid interfering with the activity of enzymes and proteins. There are several future directions for research involving 2-(Methylamino)ethane-1-sulfonamide hydrochloride, including the study of its effects on enzyme and protein activity and the development of new buffers that are more effective at maintaining a stable pH over a wider range of conditions.
合成法
2-(Methylamino)ethane-1-sulfonamide hydrochloride can be synthesized by reacting 2-bromoethanol with methylamine and then treating the resulting product with sulfamic acid. The product is then purified by recrystallization to obtain pure 2-(Methylamino)ethane-1-sulfonamide hydrochloride. This method is commonly used in research labs to synthesize 2-(Methylamino)ethane-1-sulfonamide hydrochloride.
科学的研究の応用
2-(Methylamino)ethane-1-sulfonamide hydrochloride is commonly used in scientific research as a buffer to maintain the pH of solutions. It is widely used in protein purification, enzyme assays, and electrophoresis. 2-(Methylamino)ethane-1-sulfonamide hydrochloride is also used in the study of membrane transporters and ion channels. It is used in experiments that involve the measurement of intracellular pH and the study of ion flux across membranes. 2-(Methylamino)ethane-1-sulfonamide hydrochloride is also used in the study of the effects of pH on enzyme activity.
特性
IUPAC Name |
2-(methylamino)ethanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O2S.ClH/c1-5-2-3-8(4,6)7;/h5H,2-3H2,1H3,(H2,4,6,7);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXMVULJZGHTFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCS(=O)(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)ethane-1-sulfonamide hydrochloride | |
CAS RN |
2094744-53-1 |
Source


|
| Record name | 2-(methylamino)ethane-1-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2394195.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2394202.png)
![4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide](/img/structure/B2394204.png)
![N1-(2-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2394205.png)


![(E)-N-[(2-chlorophenyl)methyl]-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2394208.png)
